Pindone sodium salt

CAS No.: 6120-20-3

Cat. No.: VC3816584

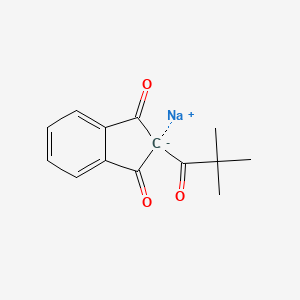

Molecular Formula: C14H13NaO3

Molecular Weight: 252.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6120-20-3 |

|---|---|

| Molecular Formula | C14H13NaO3 |

| Molecular Weight | 252.24 g/mol |

| IUPAC Name | sodium;2-(2,2-dimethylpropanoyl)inden-2-ide-1,3-dione |

| Standard InChI | InChI=1S/C14H13O3.Na/c1-14(2,3)13(17)10-11(15)8-6-4-5-7-9(8)12(10)16;/h4-7H,1-3H3;/q-1;+1 |

| Standard InChI Key | PPRNMFDWJLACKG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)[C-]1C(=O)C2=CC=CC=C2C1=O.[Na+] |

| Canonical SMILES | CC(C)(C)C(=O)[C-]1C(=O)C2=CC=CC=C2C1=O.[Na+] |

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

Pindone sodium salt (CAS No. 6120-20-3) is the sodium enolate of pindone acid (2-pivaloyl-1,3-indandione). Its molecular formula is , with a molecular weight of 252.24 g/mol . The compound crystallizes as bright yellow needles, exhibiting a melting point of 205–210°C . Unlike the parent acid, which is sparingly soluble in water, the sodium salt demonstrates high aqueous solubility, a critical factor in bait formulation and environmental persistence .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 252.24 g/mol | |

| Melting Point | 205–210°C | |

| Water Solubility | High (exact data unspecified) | |

| LD₅₀ (Oral, Rats) | 280 mg/kg (pindone acid) |

Synthesis and Industrial Production

Manufacturing Process

Pindone sodium salt is synthesized via the deprotonation of pindone acid using sodium hydroxide. The acid form is typically prepared through the condensation of dimethyl malonate with pivaloyl chloride in the presence of a base, as detailed by Kilgore et al. (1942) . Industrial production emphasizes purity control to minimize byproducts, given the compound’s application in vertebrate pest management.

Stability and Formulation Considerations

While pindone sodium salt is stable under alkaline conditions, hydrolytic degradation occurs in neutral or acidic environments, reverting to the free acid form. Accelerated stability studies indicate a half-life of 8.7 weeks at 39.5°C in aqueous solutions . This degradation profile necessitates pH-adjusted formulations to prolong bait efficacy in field applications.

Toxicological Profile

Mechanism of Action

As a vitamin K antagonist, pindone sodium salt inhibits the enzyme vitamin K epoxide reductase (VKOR), preventing the recycling of vitamin K essential for synthesizing clotting factors II, VII, IX, and X. Cumulative ingestion over 4–12 days depletes clotting factors, culminating in fatal internal hemorrhage .

Acute and Chronic Toxicity

-

Rodents: A 0.005% aqueous solution caused mortality in wild house mice (Mus musculus) within 4–6 days of ad libitum consumption . Sublethal dosing (6.6 mg/kg) triggered coagulopathy within 48 hours .

-

Non-Target Mammals: Secondary poisoning risks exist for predators consuming intoxicated prey. Liver residues of 4.1 µg/g were detected in hedgehogs post-baiting operations .

-

Antidote: Vitamin K₁ (phylloquinone) administered intravenously or orally reverses toxicity if initiated promptly .

Table 2: Comparative Toxicity in Vertebrates

| Species | LD₅₀ (mg/kg) | Exposure Duration | Source |

|---|---|---|---|

| Rattus norvegicus | 280 | Acute oral | |

| Mus musculus | 6.6 | 48-hour cumulative | |

| Oryctolagus cuniculus | 1.0–2.0 | 10-day feeding |

Environmental Impact and Ecotoxicology

Non-Target Species Risk

Field studies in Australia and New Zealand highlight secondary poisoning risks for avian and mammalian scavengers. A moko skink (Oligosoma moco) carcass contained 19 µg/g hepatic pindone residues after baiting, underscoring trophic transfer potential . Despite this, regulatory assessments deem risks manageable when baiting protocols restrict access to non-target fauna .

Environmental Persistence

Pindone sodium salt exhibits moderate environmental persistence, with soil half-lives ranging from 27 weeks (30.5°C) to 8.7 weeks (39.5°C) . Hydrolysis predominates in moist soils, yielding the less mobile acid form. Aquatic toxicity is negligible due to rapid adsorption onto organic matter .

Regulatory Status and Application Guidelines

Global Regulatory Frameworks

-

Australia (APVMA): Classified as a restricted chemical, pindone sodium salt is authorized only for certified applicators. Label mandates include buffer zones near water bodies and carcass monitoring .

-

EPA (USA): Regulated under FIFRA, with use restricted to agricultural settings under supervised control .

Operational Protocols

-

Bait Preparation: Pre-mixed oat or carrot baits at 0.25 g/kg concentration are standard .

-

Deployment Strategies: Sequential feeding over 10–14 days optimizes cumulative uptake while minimizing non-target exposure .

Recent Advances and Research Directions

A 2025 study demonstrated that 10% sucrose additives enhance bait palatability for mice without compromising efficacy . Ongoing research focuses on nanoencapsulation technologies to improve target specificity and reduce environmental footprints.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume